molecular formula C19H27NO4S B2447480 N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 446028-82-6

N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2447480
CAS No.: 446028-82-6
M. Wt: 365.49
InChI Key: BRTCCSVCTPCPCG-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which combines an adamantane moiety with a sulfonyl amine group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a nucleophilic substitution reaction, where an adamantane halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the sulfonyl amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, thereby modulating cellular functions. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide include:

    Adamantane derivatives: Compounds that contain the adamantane moiety, such as amantadine and rimantadine.

    Sulfonyl amines: Compounds with a sulfonyl amine group, such as sulfonamide antibiotics

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the adamantane and sulfonyl amine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-23-17-2-4-18(5-3-17)25(21,22)20-6-7-24-19-11-14-8-15(12-19)10-16(9-14)13-19/h2-5,14-16,20H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTCCSVCTPCPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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